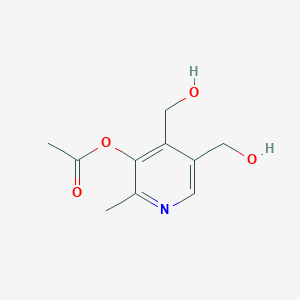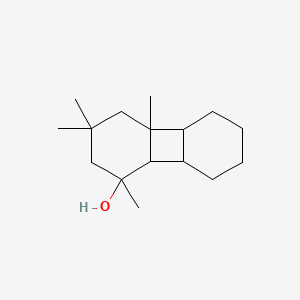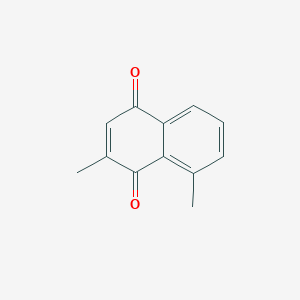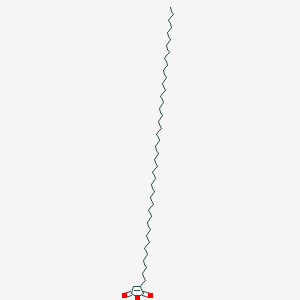
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene is an organic compound characterized by the presence of bromine atoms attached to an ethylene group, which is further connected to a benzene ring substituted with ethyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene typically involves the bromination of an ethylene derivative followed by its reaction with a substituted benzene. The reaction conditions often require a controlled environment to ensure the selective addition of bromine atoms to the ethylene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents under specific temperature and pressure conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products:
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms play a crucial role in the compound’s reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their activity and pathways.
Comparaison Avec Des Composés Similaires
1,2-Dibromoethane: Known for its use as a fumigant and in organic synthesis.
1,2-Dibromopropane: Utilized in similar applications but with different reactivity due to the presence of an additional carbon atom.
1,2,3-Tribromopropane: Exhibits different chemical properties due to the presence of three bromine atoms.
Uniqueness: 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
62929-99-1 |
|---|---|
Formule moléculaire |
C11H12Br2O |
Poids moléculaire |
320.02 g/mol |
Nom IUPAC |
1-(1,2-dibromoethenyl)-2-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C11H12Br2O/c1-3-8-6-9(14-2)4-5-10(8)11(13)7-12/h4-7H,3H2,1-2H3 |
Clé InChI |
NILPXQVHCUQBCG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OC)C(=CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


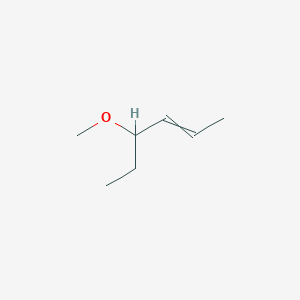
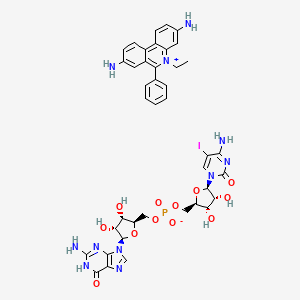
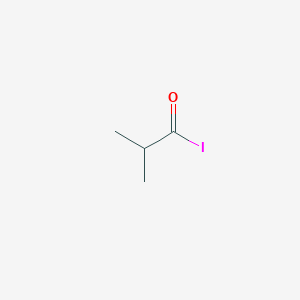
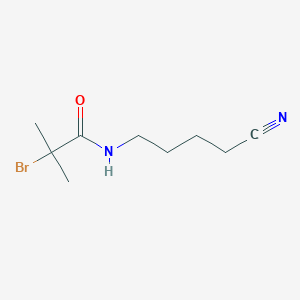


![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
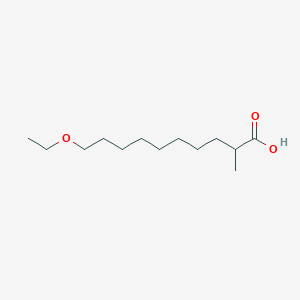
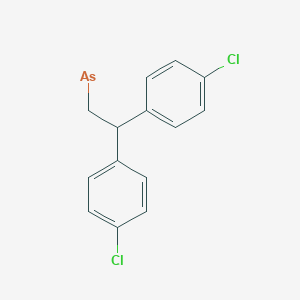
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
